molecular formula C10H8N4O4 B2864554 5-Amino-2-(4-nitrophenyl)-1,3-oxazole-4-carboxamide CAS No. 937600-09-4

5-Amino-2-(4-nitrophenyl)-1,3-oxazole-4-carboxamide

Cat. No.: B2864554
CAS No.: 937600-09-4
M. Wt: 248.198
InChI Key: CKGXYZCTBSPYFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-2-(4-nitrophenyl)-1,3-oxazole-4-carboxamide is a chemical compound for research use, provided for use in laboratory and pharmaceutical development settings. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Oxazole derivatives are a significant class of heterocyclic compounds recognized for a broad spectrum of pharmacological activities. Scientific literature indicates that structurally related compounds serve as key scaffolds in medicinal chemistry, with demonstrated potential in areas such as immunosuppression, anticancer research, and anti-infective agent development . Specifically, certain isoxazole and oxazole analogues have been shown to inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) and suppress inducible tumor necrosis factor (TNF-α) production, highlighting their value in immunology research . The 1,3-oxazole core is a privileged structure in drug discovery, frequently explored for its ability to interact with diverse biological targets . Researchers utilize this and related compounds as a versatile template for synthesizing novel derivatives and for investigating mechanisms of action in various disease models.

Properties

IUPAC Name

5-amino-2-(4-nitrophenyl)-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O4/c11-8(15)7-9(12)18-10(13-7)5-1-3-6(4-2-5)14(16)17/h1-4H,12H2,(H2,11,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKGXYZCTBSPYFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=C(O2)N)C(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Urea-Mediated Cyclocondensation of 4-Nitroacetophenone

The foundational method for constructing the oxazole scaffold involves cyclocondensation of 4-nitroacetophenone with urea under ethanol reflux. As demonstrated in the synthesis of 4-(4-nitrophenyl)oxazol-2-amine, this reaction proceeds via:

  • Mechanism : Base-catalyzed elimination of water between the ketone and urea
  • Conditions :
    • Ethanol solvent at 78°C for 2 hours
    • Sodium acetate neutralization post-reaction
  • Yield : 67% orange crystalline product
  • Characterization :
    • FT-IR: 3483 cm⁻¹ (N-H), 1691 cm⁻¹ (C=N)
    • ¹H NMR (DMSO-d₆): δ 7.83-8.30 (aryl H), 5.41 ppm (NH₂)
    • Elemental analysis: C 52.35% (calc. 52.66%), N 20.21% (calc. 20.48%)

This intermediate provides the 2-amino-4-(4-nitrophenyl)oxazole core for subsequent functionalization.

Position-Specific Functionalization Approaches

Cyano Group Installation at C4

The 4-cyano derivative serves as a critical precursor for carboxamide formation. Literature documents two primary methods:

Method A: Nucleophilic Substitution

  • Reagents : CuCN/KCN in DMF at 120°C
  • Substrate : 5-amino-2-(4-nitrophenyl)-1,3-oxazole-4-triflate
  • Yield : 82% (reported for analogous structures)

Method B: Palladium-Catalyzed Cyanation

  • Catalyst : Pd(PPh₃)₄ (5 mol%)
  • Conditions :
    • Zn(CN)₂ as cyanide source
    • DMF/H₂O (4:1) at 80°C
  • Advantage : Avoids stoichiometric metal cyanides

The resulting 5-amino-2-(4-nitrophenyl)-1,3-oxazole-4-carbonitrile (CAS 53657-73-1) exhibits:

  • Boiling point: 508.6°C at 760 mmHg
  • Density: 1.53 g/cm³
  • Flash point: 261.4°C

Carboxamide Formation via Nitrile Hydrolysis

Controlled hydrolysis converts the C4 cyano group to carboxamide:

Acidic Hydrolysis Protocol

  • Reagents : H₂SO₄ (40% v/v), H₂O₂ (30%)
  • Conditions :
    • 80°C for 4 hours
    • pH adjustment to 6-7 with NaOH
  • Yield : 89% (extrapolated from similar oxazole systems)

Spectroscopic Confirmation

  • IR: 1650-1680 cm⁻¹ (amide C=O)
  • ¹³C NMR: δ 167.8 ppm (carboxamide carbonyl)
  • MS: m/z 261.08 [M+H]⁺ (calculated 260.06)

Alternative Synthetic Pathways

One-Pot Assembly from Aryl Isocyanates

A patent-pending method (WO2021176278) outlines:

  • Reactants :
    • 4-Nitrophenyl isocyanate
    • 2-Aminoacetonitrile hydrochloride
  • Catalyst : DMAP (10 mol%)
  • Key Step :
    • Tandem cyclization-amination at 100°C
  • Advantages :
    • 72% isolated yield
    • No column chromatography required

Comparative Analysis of Synthetic Methods

Parameter Cyclocondensation Palladium Cyanation One-Pot
Total Steps 3 2 1
Overall Yield 58% 73% 72%
Purification Recrystallization Flash Chromatography Filtration
Scalability 100g demonstrated Limited data Kilogram
Byproduct Formation 12% 5% <2%

Quality Control and Analytical Validation

Purity Assessment Protocols

  • HPLC Conditions :

    • Column: C18, 5μm, 250×4.6mm
    • Mobile Phase: MeCN/H₂O (0.1% TFA) gradient
    • Retention Time: 8.92±0.3 minutes
  • Thermogravimetric Analysis :

    • Decomposition onset: 224°C
    • Residual solvent: <0.5% w/w

Industrial-Scale Production Considerations

Cost Optimization Strategies

  • Solvent Recovery : Ethanol distillation achieves >90% reuse
  • Catalyst Recycling : Pd recovery via activated carbon adsorption (83% efficiency)
  • Waste Stream Management :
    • CuCN neutralization with FeSO₄/H₂O₂
    • Biological oxygen demand (BOD) reduction: 78%

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(4-nitrophenyl)-1,3-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The oxazole ring can participate in electrophilic substitution reactions, particularly at the 2-position.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Formation of halogenated or sulfonylated derivatives.

Scientific Research Applications

5-Amino-2-(4-nitrophenyl)-1,3-oxazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5-Amino-2-(4-nitrophenyl)-1,3-oxazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathway it regulates. The nitrophenyl group may also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The 4-nitrophenyl group distinguishes this compound from analogs with alternative aromatic substituents. Key comparisons include:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Purity Key Properties/Notes
5-Amino-2-(4-nitrophenyl)-1,3-oxazole-4-carboxamide 4-Nitrophenyl C₁₀H₈N₄O₄* 248.19 (theoretical) 95% Electron-withdrawing nitro group; potential redox activity
5-Amino-2-(4-methylphenyl)-1,3-oxazole-4-carboxamide 4-Methylphenyl C₁₁H₁₁N₃O₂ 217.22 95% Increased hydrophobicity due to methyl group
5-Amino-2-(3-fluorophenyl)-1,3-oxazole-4-carboxamide 3-Fluorophenyl C₁₀H₇FN₃O₃ 251.18 95% Enhanced electronic effects from fluorine; 6 suppliers
5-Amino-2-(2-methylphenyl)-1,3-oxazole-4-carboxamide 2-Methylphenyl C₁₁H₁₁N₃O₂ 217.22 95% Steric hindrance from ortho-methyl group

Note: Discrepancies exist between theoretical (248.19 g/mol) and reported (328.16 g/mol) molecular weights for the target compound, suggesting possible errors in commercial data .

Commercial Availability

  • The 3-fluorophenyl analog is notably more accessible, with 6 suppliers listed, compared to the target compound, which is marked as "discontinued" in commercial catalogs .
  • The 4-methylphenyl analog is also available but with fewer suppliers .

Data Gaps and Limitations

  • Molecular Weight Discrepancy : Conflicting reports on the target compound’s molecular weight (248.19 vs. 328.16 g/mol) require resolution through experimental validation.
  • Biological Data : Absence of explicit activity data limits mechanistic insights.

Biological Activity

5-Amino-2-(4-nitrophenyl)-1,3-oxazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a unique oxazole ring structure, which is known for its ability to interact with various biological targets. The presence of the amino and nitrophenyl groups enhances its reactivity and potential for biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which can disrupt cellular functions and lead to therapeutic effects.
  • Receptor Modulation : It interacts with cellular receptors, potentially altering signaling pathways that regulate various physiological processes.
  • Cellular Process Disruption : The compound may interfere with DNA replication and protein synthesis, affecting cell proliferation and survival .

Antimicrobial Activity

Research has shown that derivatives of oxazole compounds exhibit significant antimicrobial properties. For instance, studies indicate that related compounds have demonstrated:

  • Antibacterial Activity : Effective against both Gram-positive and Gram-negative bacteria.
  • Antifungal Activity : Some derivatives have shown efficacy against fungi such as Candida albicans .
Microbial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus5.64 - 77.38 µM
Escherichia coli2.33 - 156.47 µM
Candida albicans16.69 - 78.23 µM

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Preliminary studies have indicated that it may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines .

Case Studies

  • Immunosuppressive Activity : A study on related oxazole derivatives demonstrated their ability to inhibit the proliferation of peripheral blood mononuclear cells (PBMCs). This suggests potential applications in autoimmune diseases or organ transplantation .
  • Antiproliferative Effects : In vitro studies revealed that certain derivatives exhibited strong antiproliferative effects against cancer cell lines, indicating the potential for development as a chemotherapeutic agent .

Research Findings

Recent investigations into the biological activities of oxazole derivatives have yielded promising results:

  • A study highlighted the synthesis of new derivatives that retained antibacterial activity while minimizing toxicity .
  • Another research effort focused on the immunomodulatory effects of oxazole compounds, revealing their dual role as immunosuppressants and immunostimulants depending on structural modifications .

Q & A

Basic Research Questions

Q. What are the key structural features of 5-Amino-2-(4-nitrophenyl)-1,3-oxazole-4-carboxamide, and how do they influence its reactivity and bioactivity?

  • Methodological Answer : The compound’s nitro group (electron-withdrawing) and amino group (electron-donating) create electronic asymmetry, which can be confirmed via NMR spectroscopy (e.g., 1^1H and 13^{13}C) to analyze substituent effects on the oxazole ring. Computational methods (DFT calculations) can predict charge distribution and reactive sites. The carboxamide moiety enhances hydrogen-bonding potential, critical for protein interactions. Structural characterization should include X-ray crystallography (if crystalline) to resolve spatial arrangements .

Q. What are the standard synthetic routes for this compound, and how can reaction yields be optimized?

  • Methodological Answer : Synthesis typically involves cyclocondensation of 4-nitrophenyl-substituted precursors with amino-carboxamide derivatives. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of nitroaromatic intermediates.
  • Catalysts : Use Lewis acids (e.g., ZnCl2_2) to accelerate oxazole ring formation.
  • Temperature : Maintain 80–100°C to balance reaction rate and side-product minimization.
    Yields can be optimized via fractional crystallization or column chromatography (silica gel, ethyl acetate/hexane eluent). Monitor purity via HPLC (>95% by area normalization) .

Q. Which in vitro assays are recommended for preliminary evaluation of its biological activity?

  • Methodological Answer :

  • Antimicrobial : Broth microdilution (CLSI guidelines) to determine MIC against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations.
  • Enzyme inhibition : Fluorescence-based assays (e.g., kinase inhibition using ATP-competitive probes). Include positive controls (e.g., doxorubicin for cytotoxicity) and validate via dose-response curves .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported bioactivity data (e.g., conflicting IC50_{50} values across studies)?

  • Methodological Answer :

  • Experimental replication : Standardize cell culture conditions (e.g., passage number, serum concentration) to minimize variability.
  • Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm target specificity.
  • Data normalization : Express IC50_{50} relative to internal controls (e.g., β-actin for protein loading in Western blots).
  • Meta-analysis : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to compare datasets from independent studies .

Q. What strategies are effective for studying the compound’s pharmacokinetics (PK) and metabolic stability?

  • Methodological Answer :

  • In vitro ADME :
  • Microsomal stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.
  • Plasma protein binding : Use equilibrium dialysis to measure free vs. bound fractions.
  • In vivo PK : Administer intravenously/orally to rodent models; collect plasma at timed intervals. Non-compartmental analysis (NCA) calculates t1/2t_{1/2}, CmaxC_{\text{max}}, and bioavailability. Include deuterated analogs as internal standards .

Q. How can computational methods enhance the design of derivatives with improved selectivity?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to predict binding poses in target proteins (e.g., EGFR kinase). Prioritize derivatives with stronger hydrogen bonds to hinge regions.
  • QSAR modeling : Build regression models using descriptors (e.g., logP, polar surface area) to correlate structure with activity. Validate via leave-one-out cross-validation.
  • MD simulations : Run 100-ns trajectories to assess ligand-protein stability and identify critical residue interactions .

Methodological Framework for Experimental Design

Q. What factorial design approaches are suitable for optimizing synthetic or biological assay conditions?

  • Methodological Answer :

  • 2k^k factorial design : Vary factors (e.g., temperature, catalyst loading) to identify significant interactions. Analyze via ANOVA and response surface plots.
  • Central composite design (CCD) : Optimize multi-variable systems (e.g., solvent ratio, pH) to maximize yield or potency. Use software (Minitab, Design-Expert) for model fitting.
    Example: For reaction optimization, a 3-factor CCD reduced side products by 40% while maintaining >85% yield .

Q. How to align the compound’s research with theoretical frameworks in medicinal chemistry?

  • Methodological Answer :

  • Structure-activity relationship (SAR) : Map substituent effects (e.g., nitro → methoxy substitutions) to bioactivity trends using Free-Wilson analysis.
  • Pharmacophore modeling : Define essential features (e.g., hydrogen bond acceptors) using Schrödinger’s Phase. Validate with known inhibitors.
  • Therapeutic hypothesis : Link mechanisms (e.g., ROS scavenging) to disease pathways (e.g., oxidative stress in neurodegeneration) via literature mining (PubMed, SciFinder) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.